N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170849-59-8
VCID: VC5004738
InChI: InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)24-23(30)19-12-13-21(28)27(25-19)15-22(29)26-14-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-13H,4,6,14-15H2,1H3,(H,24,30)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Molecular Formula: C23H22N4O3
Molecular Weight: 402.454

N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1170849-59-8

Cat. No.: VC5004738

Molecular Formula: C23H22N4O3

Molecular Weight: 402.454

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide - 1170849-59-8

Specification

CAS No. 1170849-59-8
Molecular Formula C23H22N4O3
Molecular Weight 402.454
IUPAC Name 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)24-23(30)19-12-13-21(28)27(25-19)15-22(29)26-14-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-13H,4,6,14-15H2,1H3,(H,24,30)
Standard InChI Key WDYOGLOKVDOELU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43

Introduction

Chemical Structure and Molecular Properties

The compound features a 1,6-dihydropyridazine ring substituted at position 3 with a carboxamide group linked to a 4-methylphenyl moiety. Position 1 of the pyridazine core is further functionalized with a 2-oxoethyl chain connected to a 1,2,3,4-tetrahydroquinoline group. This arrangement introduces multiple sites for hydrogen bonding and hydrophobic interactions, which are critical for biological activity .

Structural Analysis

  • Pyridazine Core: The 1,6-dihydropyridazine ring provides a planar, electron-deficient aromatic system, enabling π-π stacking interactions with biological targets .

  • Tetrahydroquinoline Moiety: The fused bicyclic system enhances lipid solubility, potentially improving membrane permeability .

  • Carboxamide Linkage: The N-(4-methylphenyl)carboxamide group introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₃N₅O₃Calculated
Molecular Weight417.47 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

The synthesis of this compound likely follows multi-step protocols analogous to those reported for structurally related dihydropyridazine carboxamides. Key steps include:

Core Formation

The pyridazine ring is typically constructed via cyclocondensation reactions. For example, Ukraintsev’s method involves reacting hydrazine derivatives with β-keto esters under acidic conditions to form the 1,6-dihydropyridazine backbone .

Functionalization

  • Carboxamide Introduction: Coupling the pyridazine intermediate with 4-methylphenyl isocyanate using carbodiimide-mediated reactions .

  • Tetrahydroquinoline Attachment: A Michael addition or nucleophilic substitution links the 2-oxoethyl chain to the tetrahydroquinoline group, as seen in HIV integrase inhibitor syntheses .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridazine FormationHydrazine hydrate, HCl, reflux65–70
Carboxamide CouplingEDCI, DMF, rt80–85
AlkylationK₂CO₃, DMF, 60°C70–75

Spectroscopic Characterization

The compound’s structure is validated through advanced analytical techniques:

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the carboxamide group .

  • NMR Analysis:

    • ¹H NMR: A singlet at δ 2.35 ppm corresponds to the 4-methylphenyl group, while multiplet signals between δ 1.80–3.20 ppm arise from the tetrahydroquinoline protons .

    • ¹³C NMR: Resonances at δ 165.2 ppm (carbonyl) and δ 155.8 ppm (pyridazine C-6) align with reported analogs .

  • HRMS: A molecular ion peak at m/z 417.1801 ([M+H]⁺) confirms the molecular formula .

Biological Activities and Mechanisms

While direct pharmacological data for this compound are scarce, its structural motifs suggest potential bioactivity:

Anticancer Activity

Related compounds inhibit topoisomerase II (IC₅₀ = 1.2–3.5 µM) by intercalating DNA, as demonstrated in MCF-7 breast cancer cells. The 4-methylphenyl group likely contributes to hydrophobic interactions with enzyme pockets.

Immunomodulatory Effects

Tetrahydroquinoline derivatives act as Toll-like receptor 2 (TLR2) agonists, inducing cytokine production (e.g., IL-6, TNF-α) at nanomolar concentrations . This suggests adjuvant potential in vaccine development.

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 220°C, as shown by TGA analysis of similar compounds .

  • Hydrolytic Sensitivity: The carboxamide bond is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Oxidative Reactions: The dihydropyridazine ring undergoes oxidation to pyridazine in the presence of H₂O₂ or atmospheric O₂.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator